molecular formula C17H25NO5 B13726632 (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13726632
M. Wt: 323.4 g/mol
InChI Key: YHAIZGARMORCQE-AWEZNQCLSA-N
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Description

(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl group, an isopropyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the amino acid backbone, and introduction of the tert-butoxycarbonyl group. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl group can influence the compound’s stability and reactivity. These interactions can modulate the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoic acid
  • (S)-2-((tert-butoxycarbonyl)(ethyl)amino)-3-(4-hydroxyphenyl)propanoic acid
  • (S)-2-((tert-butoxycarbonyl)(benzyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in distinct reactivity patterns and biological activities compared to similar compounds with different substituents .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid

InChI

InChI=1S/C17H25NO5/c1-11(2)18(16(22)23-17(3,4)5)14(15(20)21)10-12-6-8-13(19)9-7-12/h6-9,11,14,19H,10H2,1-5H3,(H,20,21)/t14-/m0/s1

InChI Key

YHAIZGARMORCQE-AWEZNQCLSA-N

Isomeric SMILES

CC(C)N([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)N(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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